molecular formula C20H23N7O3S B11487691 N-cyclopentyl-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-cyclopentyl-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11487691
M. Wt: 441.5 g/mol
InChI Key: XKXMZVUNDCRRRU-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a triazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, acidic conditions

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine derivative

    Substitution: Various substituted acetamide derivatives

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole and triazole rings can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The sulfanylacetamide moiety can also play a role in the compound’s biological activity by interacting with thiol-containing proteins and enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23N7O3S

Molecular Weight

441.5 g/mol

IUPAC Name

N-cyclopentyl-2-[[5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H23N7O3S/c1-14-21-11-19(27(29)30)25(14)12-17-23-24-20(26(17)16-9-3-2-4-10-16)31-13-18(28)22-15-7-5-6-8-15/h2-4,9-11,15H,5-8,12-13H2,1H3,(H,22,28)

InChI Key

XKXMZVUNDCRRRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4CCCC4)[N+](=O)[O-]

Origin of Product

United States

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